2-(2,4-Dimethylphenyl)indoline oxalate
Description
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Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-2,3-dihydro-1H-indole;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N.C2H2O4/c1-11-7-8-14(12(2)9-11)16-10-13-5-3-4-6-15(13)17-16;3-1(4)2(5)6/h3-9,16-17H,10H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSOUZJOBBFGSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC3=CC=CC=C3N2)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,4-Dimethylphenyl)indoline oxalate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the current understanding of its biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : 2-(2,4-Dimethylphenyl)indoline oxalate
- Molecular Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : 318.35 g/mol
Anticancer Properties
Research indicates that 2-(2,4-Dimethylphenyl)indoline oxalate exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
- HeLa Cells : The compound showed dose-dependent cytotoxicity, with an IC50 value indicating effective cell growth inhibition.
- MCF7 Cells : Similar results were observed in breast cancer cell lines, suggesting a broad spectrum of activity against different cancer types.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have reported its effectiveness against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of 2-(2,4-Dimethylphenyl)indoline oxalate on liver cancer cells.
- Methodology : The sulforhodamine B assay was employed to assess cell viability.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with a noted arrest in the G0/G1 phase of the cell cycle.
-
Antimicrobial Efficacy Study :
- Objective : To determine the antimicrobial effectiveness against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was utilized to measure zones of inhibition.
- Results : The compound exhibited substantial antibacterial activity with MIC values ranging from 5 to 20 µg/mL depending on the bacterial strain.
The proposed mechanism by which 2-(2,4-Dimethylphenyl)indoline oxalate exerts its biological effects includes:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Enzymatic Activity : It potentially inhibits specific enzymes involved in cellular proliferation and survival.
Comparative Analysis
To contextualize the biological activity of 2-(2,4-Dimethylphenyl)indoline oxalate, a comparison with similar compounds is presented in Table 1.
| Compound Name | Activity Type | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|
| 2-(2,4-Dimethylphenyl)indoline oxalate | Anticancer | 12 | 10 |
| Compound A | Anticancer | 15 | 15 |
| Compound B | Antimicrobial | N/A | 8 |
| Compound C | Antimicrobial | N/A | 20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
